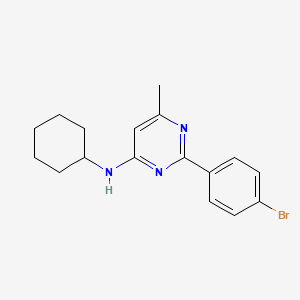![molecular formula C16H23N5 B5679476 5-ethyl-2-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}pyrimidine](/img/structure/B5679476.png)
5-ethyl-2-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazolylpyrimidine derivatives typically involves strategic reactions that introduce the pyrazole and pyrimidine moieties into the compound. For instance, copper(II) complexes based on a chelating pyrazolylpyrimidine ligand have been synthesized through reactions involving CuCl2 and a bidentate chelating pyrazolylpyrimidine ligand, leading to the formation of complexes with distinct molecular structures (Bushuev et al., 2010). Similarly, the synthesis of new thieno[2,3-b]pyridines and pyrazolo[1,5-a]pyrimidine derivatives has been achieved by reacting various heterocyclic amines with specific precursors in the presence of piperidenium acetate (Mohamed et al., 2011).
Molecular Structure Analysis
The molecular structure of pyrazolylpyrimidine derivatives is crucial for understanding their chemical behavior. X-ray diffraction studies have revealed that these compounds can adopt bidentate chelating coordination modes, forming metallocycles with transition metals. For example, copper(II) complexes with pyrazolylpyrimidine ligands have shown structures where the ligand coordinates through the N atoms of the pyrazole and pyrimidine rings, forming five-membered CuN3C metallocycles (Bushuev et al., 2010).
Chemical Reactions and Properties
Pyrazolylpyrimidine derivatives participate in various chemical reactions, leading to the formation of complexes with specific properties. For instance, the reaction of these ligands with copper(II) chloride can result in the formation of complexes with different stoichiometries and coordination modes. The chemical reactivity is influenced by the ligand's coordination mode and the metal ion's nature, leading to diverse structures and properties (Bushuev et al., 2010).
Physical Properties Analysis
The physical properties of pyrazolylpyrimidine derivatives, such as solubility, melting points, and crystallinity, are influenced by their molecular structures. For example, the introduction of specific substituents can enhance the water solubility of these compounds, making them suitable for various applications (Baraldi et al., 2012).
Chemical Properties Analysis
The chemical properties of pyrazolylpyrimidine derivatives, including their reactivity, stability, and interaction with other molecules, are determined by their molecular structures. The presence of electron-donating or withdrawing groups can significantly affect their chemical behavior, leading to varied reactivity patterns (Bushuev et al., 2010).
Propiedades
IUPAC Name |
5-ethyl-2-[4-(2-pyrazol-1-ylethyl)piperidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5/c1-2-14-12-17-16(18-13-14)20-9-4-15(5-10-20)6-11-21-8-3-7-19-21/h3,7-8,12-13,15H,2,4-6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSPPLZYIUZODO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCC(CC2)CCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-2-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino]-2-hydroxypropyl}sulfamate](/img/structure/B5679396.png)
![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5679400.png)
![8-(2-butoxybenzoyl)-2-cyclopropyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5679402.png)
![2-{[6-(3,5-difluorophenyl)quinazolin-4-yl]amino}ethanol](/img/structure/B5679407.png)
![2-(3-methyl-2-buten-1-yl)-8-[2-(methylthio)-4-pyrimidinyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5679413.png)
![3-(tetrahydrofuran-3-yl)-5-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-1,2,4-oxadiazole](/img/structure/B5679415.png)
![1,3-dimethyl-5-{[(1S*,5R*)-6-methyl-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]sulfonyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5679419.png)

![2-(4-methoxyphenyl)imidazo[2,1-a]isoquinoline](/img/structure/B5679433.png)

![N-[3-(cyclopentyloxy)propyl]-6-ethylpyrimidin-4-amine](/img/structure/B5679449.png)

![(3R*,4R*)-3-cyclobutyl-1-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}-4-methyl-3-pyrrolidinol](/img/structure/B5679467.png)
![[(3aS*,9bS*)-2-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5679484.png)